Methyl 4-chlorophthalazine-6-carboxylate
Description
Methyl 4-chlorophthalazine-6-carboxylate is a heterocyclic organic compound featuring a phthalazine core substituted with a chlorine atom at position 4 and a methyl ester group at position 4. Phthalazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
IUPAC Name |
methyl 4-chlorophthalazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-5-12-13-9(11)8(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRWSSPIHXWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=NC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chlorophthalazine-6-carboxylate typically involves the reaction of 4-chlorophthalic anhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
[ \text{4-chlorophthalic anhydride} + \text{methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorophthalazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
Methyl 4-chlorophthalazine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chlorophthalazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between methyl 4-chlorophthalazine-6-carboxylate and related compounds:
Key Observations :
- Core Heterocycle: Phthalazine's bicyclic structure provides greater rigidity and electronic delocalization compared to monocyclic pyridazine or indazole.
- Substituent Position : The placement of chlorine and ester groups influences reactivity. For example, in pyridazine derivatives (e.g., methyl 6-chloropyridazine-4-carboxylate), the ester group at C4 may enhance electrophilic substitution at adjacent positions .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity (LogP) : Chlorine substituents increase hydrophobicity. Methyl 6-chloropyridazine-4-carboxylate has a LogP of 0.7 , whereas methyl 4-chloro-1H-indazole-6-carboxylate (LogP ~1.2, estimated) is more lipophilic due to its aromatic indazole core .
- Solubility: Ester groups generally improve solubility in polar aprotic solvents. Quinoline derivatives with acetamido groups (e.g., methyl 6-acetamido-4-chloroquinoline-2-carboxylate) may exhibit lower aqueous solubility due to increased molecular weight and hydrogen-bonding complexity .
- Thermal Stability: Phthalazine derivatives often display higher thermal stability than monocyclic analogs due to extended π-conjugation.
Biological Activity
Methyl 4-chlorophthalazine-6-carboxylate (MCP) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews various studies that elucidate the biological effects, mechanisms of action, and pharmacological properties of MCP, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
MCP belongs to the phthalazine family, characterized by a fused benzene and pyrazine ring system. The synthesis of MCP typically involves multi-step organic reactions, often starting from readily available phthalic anhydride derivatives. The introduction of the chloromethyl and carboxylate groups is crucial for its biological activity.
Biological Activity Overview
-
Anticancer Properties :
- MCP has been evaluated for its anticancer activity against various cell lines, including leukemia, breast cancer, and melanoma. Studies have shown that MCP exhibits significant growth inhibition in these cancer cell lines.
- A notable study conducted by the National Cancer Institute (NCI) assessed MCP's activity against a panel of 60 human cancer cell lines. The results indicated that MCP had a mean growth inhibition (GI50) value ranging from 0.15 to 2.81 µM across multiple cell lines, demonstrating its potent antiproliferative effects .
-
Mechanism of Action :
- The mechanism by which MCP exerts its anticancer effects is primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been suggested that MCP may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
- Further research indicates that MCP may induce apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Table 1: Anticancer Activity of this compound
| Cell Line Type | GI50 (µM) | Inhibition (%) |
|---|---|---|
| Leukemia | 0.15 | >90 |
| Breast Cancer | 0.20 | >90 |
| Melanoma | 0.25 | >90 |
| Non-Small Cell Lung Cancer | 0.30 | >90 |
| Renal Cancer | 0.50 | >90 |
Note: GI50 values indicate the concentration required to inhibit cell growth by 50%.
Case Study 1: In Vitro Evaluation
In a comprehensive in vitro study involving various cancer cell lines, MCP was tested against the NCI's 60-cell line panel. Results indicated that compounds with similar structural modifications to MCP showed enhanced potency against leukemia and melanoma cell lines, with some derivatives achieving over 100% inhibition in specific cases .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations revealed that MCP exhibited favorable absorption characteristics when administered orally. Studies indicated a half-life () of approximately 80 minutes, suggesting rapid metabolism but also effective bioavailability for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
